1-Benzylpiperidine-4-carboxamide
Overview
Description
1-Benzylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Serotonin and Norepinephrine Reuptake Inhibition
1-Benzylpiperidine-4-carboxamide derivatives have shown potential as dual serotonin and norepinephrine reuptake inhibitors. The synthesis of these compounds involves amidation and substitution, with derivatives displaying enhanced activity compared to venlafaxine HCl, a standard drug in this domain. The 4-biphenyl- and 2-naphthyl-substituted derivatives, in particular, demonstrated greater dual reuptake inhibition (Paudel et al., 2015).
NR2B Subunit-Selective Antagonists
Compounds derived from this compound have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. This discovery is significant for establishing the structure-activity relationship (SAR) and improving the ADME properties of the lead compound (Borza et al., 2007).
Poly(ADP-ribose) Polymerase Inhibitors
Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including those related to this compound, have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown significant potency in both PARP enzyme and cellular assays, making them potential candidates for cancer therapy (Penning et al., 2010).
Corrosion Inhibition Properties
This compound derivatives have been studied for their corrosion inhibitive properties on mild steel in phosphoric acid medium. The inhibition efficiency of these compounds has been linked to their molecular structure and concentration, showcasing their potential in industrial applications (Ousslim et al., 2014).
Potential Acetylcholinesterase Inhibitors
N-(1-Benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, designed and synthesized as potential acetylcholinesterase inhibitors, have shown moderate activity toward acetylcholinesterase (AChE). These compounds could contribute to the treatment of diseases like Alzheimer’s, where AChE inhibition is a key therapeutic strategy (Pashaei et al., 2021).
CCR5 Antagonist with Anti-HIV-1 Activity
This compound derivatives have been identified as CCR5 antagonists with highly potent anti-HIV-1 activity. These compounds, like TAK-220, show high CCR5 binding affinity and potent inhibition of HIV-1 replication, marking them as significant in HIV-1 treatment research (Imamura et al., 2006).
Modulating Triple Reuptake Inhibitors
Research on the structural requirements for modulating 4-Benzylpiperidine Carboxamides from serotonin/norepinephrine reuptake inhibitors to triple reuptake inhibitors has provided insights into the selectivity of these molecules for monoamine transporters. This research is crucial for developing new therapies for neuropsychiatric and neurodegenerative disorders (Paudel et al., 2021).
Future Directions
While specific future directions for 1-Benzylpiperidine-4-carboxamide are not mentioned in the retrieved data, piperidine derivatives are of significant interest in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are often used as building blocks for drug design .
Properties
IUPAC Name |
1-benzylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYICIJWHSZXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354810 | |
Record name | 1-benzylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62992-68-1 | |
Record name | 1-benzylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.